N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-4-3-5-15-9-11)18-12-8-13(17-10-16-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQROYHELTVSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Substitution at the 6-Position
Amination of the pyrimidine’s 2-chloro group in 12 is achieved via nucleophilic aromatic substitution. Reaction with pyrrolidine in tetrahydrofuran (THF) at 60°C introduces the pyrrolidin-1-yl group, forming 6-(pyrrolidin-1-yl)-4-(3-aminophenyl)pyrimidine (19 ). Microwave-assisted amination reduces reaction times from 24 hours to 15 minutes while maintaining yields >85%.
Challenges in Regioisomer Formation
Direct amination of 2,4-dichloropyrimidine (9 ) produces regioisomers 16 (4-amino) and 17 (2-amino) (Scheme 2). The 4-amino isomer 16 dominates (70–80% yield), attributed to steric and electronic factors favoring substitution at the 4-position. Structural confirmation via ¹H-¹³C heteronuclear multiple-bond correlation (HMBC) ensures regiochemical fidelity.
Carboxamide Coupling at the 3-Position
The pyridine-3-carboxamide moiety is introduced via carbodiimide-mediated coupling. Pyridine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with 19 in dimethylformamide (DMF) at room temperature. This step achieves yields of 65–78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Optimization Insight :
-
Base: Triethylamine (TEA) accelerates reaction kinetics by scavenging HCl.
-
Solvent: DMF enhances solubility of intermediates.
Integrated Synthetic Route
The consolidated synthesis involves:
Table 1: Comparative Yields Across Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 72 |
| Nitro Reduction | SnCl₂·2H₂O, HCl, EtOH | 40 |
| Amination | Pyrrolidine, THF, 60°C | 87–97 |
| Carboxamide Coupling | EDC, TEA, DMF, RT | 65–78 |
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) confirms ≥98% purity, with a retention time of 6.8 minutes.
Alternative Pathways and Modifications
Microwave-Assisted Cyclization
Microwave irradiation (200 W, 150°C, 15 minutes) in phosphorus oxychloride (POCl₃) accelerates cyclization steps, improving yields by 20–30% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry Applications
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has been studied for its potential as a therapeutic agent in various diseases:
-
Anticancer Activity :
- Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
- A study demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Neurological Disorders :
- Antimicrobial Properties :
Bioavailability and Toxicity
Studies on the pharmacokinetics of this compound reveal favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that it has a low side-effect profile, making it a candidate for further development in clinical settings.
Data Table: Summary of Research Findings
Case Studies
- Breast Cancer Treatment :
- Alzheimer's Disease :
Mechanism of Action
The mechanism of action of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide, we compare it with three analogous pyridine-pyrimidine derivatives (Table 1). These compounds share core structural motifs but differ in substituents, functional groups, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Pyridine-Pyrimidine Derivatives
Substituent-Driven Pharmacological Variations
- Pyrrolidine vs. Hydroxymethyl-Pyrrolidine : The presence of a hydroxymethyl group in the pyrrolidine ring (Compound 1, Table 1) enhances hydrophilicity compared to the unmodified pyrrolidine in the target compound. This modification reduces blood-brain barrier permeability but improves solubility in aqueous media .
- Halogenation Effects: The chloro and iodo substituents in Compound 2 (Table 1) confer electrophilic character, making it suitable for covalent binding to biological targets. In contrast, the absence of halogens in the target compound suggests non-covalent interaction mechanisms, such as hydrogen bonding via the carboxamide group.
- Carboxamide vs. Pivalamide : The pivalamide group in Compounds 1 and 2 (Table 1) increases metabolic stability by resisting enzymatic hydrolysis compared to the carboxamide group in the target compound. However, the carboxamide’s hydrogen-bonding capacity may enhance target affinity .
Solubility and Bioavailability
The target compound exhibits moderate solubility (12.5 µM) due to the pyrrolidine’s hydrophobic nature. In contrast, Compound 3 (Table 1) achieves higher solubility (23.7 µM) via the amino group’s polarity. The iodo-substituted Compound 2, despite its larger size, shows poor solubility (<5 µM), likely due to halogen-induced crystallinity .
Binding Affinity and Selectivity
- Kinase Inhibition : The target compound’s pyrimidine-pyrrolidine scaffold mimics ATP-binding motifs in kinases, with IC₅₀ values ranging from 50–200 nM for JAK2 and Aurora kinases. Compound 1, with its hydroxymethyl-pyrrolidine, shows reduced kinase selectivity due to steric hindrance .
- Neurological Targets: Compound 3 demonstrates moderate affinity for serotonin receptors (5-HT₃R, Kᵢ = 340 nM), attributed to the amino group’s interaction with aspartate residues. The target compound lacks this activity, highlighting the critical role of substituent positioning .
Biological Activity
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at elucidating its biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The molecular formula for this compound is C13H15N5O, indicating a complex structure that contributes to its diverse biological activities. The compound features a pyrrolidine moiety attached to a pyrimidine ring, which is known for its role in various pharmacological applications.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrimidine Ring : The pyrimidine ring is synthesized through reactions involving malononitrile and formamidine acetate under basic conditions.
- Substitution with Pyrrolidine : A nucleophilic substitution reaction introduces the pyrrolidine group at the 6-position of the pyrimidine ring using sodium hydride as a base.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing oxadiazole rings have shown efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10.5 |
| MCF7 (Breast) | 12.3 |
| A549 (Lung) | 8.9 |
| HT29 (Colon) | 11.2 |
These results suggest that modifications in the structure can enhance cytotoxicity against tumor cells .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent. The compound's mechanism may involve inhibition of bacterial enzymes crucial for cell wall synthesis.
Anti-inflammatory Properties
The compound has been investigated for anti-inflammatory effects, with studies showing that it can reduce the production of pro-inflammatory cytokines in vitro. This suggests possible applications in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrimidine compounds exhibited significant growth inhibition in human cancer cell lines, supporting the potential role of this compound in cancer therapy .
- Antimicrobial Evaluation : Another research highlighted the compound's ability to inhibit bacterial growth in vitro, showing promise as an alternative to traditional antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide?
Answer: The synthesis of pyridine-pyrrolidinyl-pyrimidine carboxamides typically involves multi-step routes:
- Step 1: Formation of the pyrimidine core via condensation reactions, e.g., using 4,6-dichloropyrimidine intermediates.
- Step 2: Nucleophilic substitution at the pyrimidine C-6 position with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Coupling the pyridine-3-carboxamide moiety via Buchwald-Hartwig amidation or palladium-catalyzed cross-coupling .
- Purification: Column chromatography or recrystallization ensures >95% purity. Key challenge: Minimizing byproducts from incomplete substitution or coupling .
Q. How can spectroscopic techniques validate the structure of this compound?
Answer:
- NMR :
- HPLC : Retention time comparison with standards and ≥98% purity confirmation using C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies address low solubility in pharmacological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Hydrochloride salts (common for amine-containing compounds) improve solubility and crystallinity .
- Structural Modifications : Introducing polar groups (e.g., hydroxyl, as in 3-hydroxypyrrolidine derivatives) enhances hydrophilicity .
Q. How can structure-activity relationship (SAR) studies optimize pyrrolidine substituents for target binding?
Answer:
- Substituent Screening : Replace pyrrolidine with azetidine or piperidine to assess ring size impact on binding affinity .
- Chirality Effects : Enantiomers (e.g., (3R)- vs. (3S)-hydroxypyrrolidine) may show divergent activity; resolve via chiral chromatography .
- Case Study : In kinase inhibitors, 3-hydroxypyrrolidine improves selectivity due to hydrogen bonding with catalytic residues .
Q. What analytical methods resolve discrepancies in biological activity data across studies?
Answer:
- Purity Reassessment : Verify compound integrity via HPLC and LC-MS to rule out degradation products .
- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., ATP levels in kinase assays) .
- Target Engagement : Use radiolabeled tracers (e.g., ¹⁸F or ¹¹C isotopes) to confirm binding in cellular models .
Data Contradiction Analysis
Q. How to interpret conflicting reports on metabolic stability?
Answer:
- In Vitro vs. In Vivo : Liver microsome assays may overestimate stability compared to in vivo models (species-specific CYP450 activity) .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., pyrrolidine N-oxidation) that reduce bioavailability .
- Case Study : Trifluoromethyl groups (as in flonicamid analogs) enhance metabolic resistance by blocking CYP450 interactions .
Methodological Tables
Q. Table 1: Comparative Synthetic Routes for Pyridine-Pyrrolidinyl Derivatives
| Step | Methodology | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Pyrimidine core synthesis | 70–85 | 90 | |
| 2 | Pyrrolidine substitution | 60–75 | 95 | |
| 3 | Carboxamide coupling | 50–65 | 98 |
Q. Table 2: Impact of Pyrrolidine Substituents on Target Binding
| Substituent | IC₅₀ (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 3-Hydroxypyrrolidine | 12 | 25 | |
| Pyrrolidine | 45 | 5 | |
| Piperidine | 120 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
